N-Acetyl-D-glucosaminitol

Analytical Chemistry Glycobiology Metabolic Pathway Analysis

Generic N-acetylhexosamines co-elute and compromise glycoprotein quantification. This reduced alditol standard resolves this: chromatographically distinct from N-acetylgalactosaminitol and N-acetylmannosaminitol, with detection limits of 1.6 pmol (fluorescence) and 20 pmol (UV). Ideal for accurate N-acetylglucosamine residue quantification post-reductive β-elimination. Also serves as a validated negative control in antibiofilm adjuvant screens (p > 0.05 vs. tobramycin).

Molecular Formula C8H17NO6
Molecular Weight 223.22 g/mol
CAS No. 4271-28-7
Cat. No. B1220527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Acetyl-D-glucosaminitol
CAS4271-28-7
Synonyms(NAG)3
2-acetamido-2-deoxy-D-glucitol
2-acetamido-2-deoxyglucitol
N-acetylglucosamine trimer
N-acetylglucosaminitol
N-acetylglucosaminitol hexamer
N-acetylglucosaminitol trime
Molecular FormulaC8H17NO6
Molecular Weight223.22 g/mol
Structural Identifiers
SMILESCC(=O)NC(CO)C(C(C(CO)O)O)O
InChIInChI=1S/C8H17NO6/c1-4(12)9-5(2-10)7(14)8(15)6(13)3-11/h5-8,10-11,13-15H,2-3H2,1H3,(H,9,12)/t5-,6+,7+,8+/m0/s1
InChIKeyDWAICOVNOFPYLS-LXGUWJNJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Acetyl-D-glucosaminitol Chemical Identity & Characteristics


N-Acetyl-D-glucosaminitol (CAS 4271-28-7) is a 2-deoxyhexitol derivative of D-glucitol in which the 2-hydroxy substituent is replaced by an acetamido group [1]. This reduced amino sugar alcohol (alditol) is structurally related to N-acetyl-D-glucosamine but lacks the aldehyde functionality . It possesses a molecular formula of C8H17NO6, a molecular weight of approximately 223.22 Da, and a standard Gibbs free energy of formation (ΔfG'°) of -45.18 kcal/mol [2].

N-Acetyl-D-glucosaminitol Substitution Incompatibility


Direct substitution of N-Acetyl-D-glucosaminitol with structurally similar N-acetylhexosamines or other amino sugar alcohols is not analytically or biochemically valid. The compound exhibits distinct chromatographic behavior [1] and specific detection sensitivity limits [2] that differ markedly from its analogs. Furthermore, its reduced alditol structure confers unique biochemical properties, such as altered substrate recognition by glycosyltransferases [3], which directly impacts experimental outcomes in glycobiology research. These documented quantitative differences necessitate its specific procurement and use in validated analytical and biochemical assays.

Quantitative Differentiation from Closest Analogs


Chromatographic Separation from N-Acetylhexosaminitols

N-Acetyl-D-glucosaminitol can be completely resolved from its closest structural analogs, N-acetylgalactosaminitol and N-acetylmannosaminitol, using borate complex anion-exchange chromatography [1]. This method yields a complete separation, enabling the identification and quantification of each species in complex biological mixtures. In contrast, the parent N-acetylhexosamines (e.g., N-acetylglucosamine, N-acetylgalactosamine) cannot be resolved using this specific borate complexation approach, highlighting a key analytical differentiation.

Analytical Chemistry Glycobiology Metabolic Pathway Analysis

HPLC Detection Sensitivity

In a validated HPLC method using Fmoc derivatization, the detection limit for N-acetylhexosaminitols (including N-Acetyl-D-glucosaminitol) is 1.6 pmol with fluorescence detection, compared to 1.4 pmol for N-acetylhexosamines (e.g., N-acetylglucosamine) and 0.4 pmol for hexosaminitols [1]. With UV detection, the limits are 20 pmol, 16 pmol, and 4.6 pmol, respectively [1]. This demonstrates that the compound class (alditol vs. reducing sugar) significantly impacts analytical sensitivity, and N-Acetyl-D-glucosaminitol occupies a distinct intermediate sensitivity range.

Analytical Chemistry Glycoproteomics Method Validation

Glycosyltransferase Activity Retention

When the reducing terminal N-acetylglucosamine residue of a glycopeptide acceptor is reduced to N-acetyl-D-glucosaminitol, the resulting conjugate retains approximately 50% of the activity with UDP-N-acetylglucosamine:alpha-D-mannoside beta 1-2 N-acetylglucosaminyltransferase II (GnT-II) [1]. This is a critical functional distinction: the reduced alditol form is still recognized by the enzyme, whereas complete removal or substitution of the reducing sugar often abolishes activity. This quantitative difference (50% activity) provides a defined baseline for structure-function studies.

Glycobiology Enzymology Glycosyltransferase Assays

Biofilm Adjuvant Activity Screening

In a study evaluating excipient effects on tobramycin activity against Pseudomonas aeruginosa biofilms, N-Acetyl-D-glucosaminitol was tested alongside L-alanine, D-alanine, and succinic acid [1]. While L-alanine showed a statistically significant improvement (p < 0.05), N-Acetyl-D-glucosaminitol and D-alanine did not reach statistical significance (p > 0.05) [1]. This negative result is a key differentiator: unlike L-alanine, this compound does not significantly enhance tobramycin activity in this specific biofilm model under the tested conditions.

Antimicrobial Research Biofilm Pseudomonas aeruginosa

N-Acetylglucosaminidase Inhibition Baseline

In inhibition studies of bovine N-acetyl-beta-D-glucosaminidase (Hex A), the parent compound N-acetylglucosamine exhibited a Ki of 1.9 mM [1]. This value serves as a critical baseline comparator for more potent inhibitors, including structural analogs of N-acetyl-D-glucosaminitol. For example, 2-acetamido-2-deoxynojirimycin (I) was 10^6-fold more potent, and 2-acetamido-2-deoxy-D-glucono-1,5-lactone (IV) was 55,000-fold more potent [1]. While N-Acetyl-D-glucosaminitol itself was not directly tested, this dataset establishes the reference point against which any putative inhibitory activity of the alditol or its derivatives must be compared.

Enzyme Inhibition Drug Discovery Glycosidase Inhibitors

Lectin Affinity Chromatography Binding

Oligosaccharides terminated with N-acetyl-D-glucosaminitol (GlcNAcol) exhibit distinct binding behavior on Bowringia milbraedii agglutinin (BMA)-Sepharose columns [1]. Specifically, Manα1→2Manα1→2Manα1→3Manβ1→4GlcNAcol and Manα1→2Manα1→3Manβ1→4GlcNAcol are retarded on the column, whereas Manα1→3Manβ1→4GlcNAcol does not bind [1]. This differential retention demonstrates that the presence and linkage of the GlcNAcol moiety directly influences lectin recognition and can be exploited for selective enrichment or separation of specific oligosaccharide structures.

Glycobiology Affinity Chromatography Lectin Binding

N-Acetyl-D-glucosaminitol Validated Applications


Analytical Standard for Glycan Analysis

Given its established chromatographic resolution from N-acetylgalactosaminitol and N-acetylmannosaminitol [1], and its defined detection limits of 1.6 pmol (fluorescence) and 20 pmol (UV) [2], N-Acetyl-D-glucosaminitol is an ideal analytical standard for quantifying N-acetylglucosamine residues in glycoproteins following reductive β-elimination. Its use ensures accurate identification and quantification in complex mixtures where substitution with a generic N-acetylhexosamine would lead to co-elution and inaccurate results.

Glycosyltransferase Structure-Function Studies

The documented retention of 50% enzymatic activity by GnT-II on substrates containing a terminal N-acetylglucosaminitol residue [1] makes this compound a valuable tool for probing the active site requirements of glycosyltransferases. Researchers can use it to create defined glycoconjugate analogs that maintain partial enzyme recognition, allowing detailed kinetic and mechanistic studies without complete loss of activity.

Lectin Affinity Tag for ER Glycoprotein Isolation

The specific binding behavior of GlcNAcol-terminated oligosaccharides on BMA-Sepharose [1] supports the use of N-Acetyl-D-glucosaminitol as a terminal tag for the selective isolation of early endoplasmic reticulum (ER) processing intermediates of N-linked glycans. This application is particularly relevant for studying glycoprotein folding and quality control pathways where the native reducing sugar terminus is chemically modified for detection or capture.

Negative Control for Biofilm Adjuvant Screening

The finding that N-Acetyl-D-glucosaminitol does not significantly enhance tobramycin activity against P. aeruginosa biofilms (p > 0.05) [1] positions this compound as a useful negative control in screens for novel antibiofilm adjuvants. Its inclusion in experimental panels helps validate assay specificity and ensures that observed enhancements with other compounds are not due to non-specific excipient effects.

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